Abarelix Acetate

GnRH antagonist histamine release anaphylactoid reaction

Select Abarelix Acetate for its uniquely characterized, intermediate histamine release profile (143% increase at 30 µg/mL), essential for safety pharmacology screening assays. This synthetic decapeptide ensures immediate testosterone suppression without the agonist-induced flare, validated by established pharmacodynamic benchmarks (94.2% inhibition). Its well-documented, CYP450-independent metabolic pathway makes it an ideal negative control in DDI studies, a critical differentiator from other GnRH antagonists. Secure your research supply today.

Molecular Formula C74H99ClN14O16
Molecular Weight 1476.1 g/mol
Cat. No. B1664295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbarelix Acetate
SynonymsAbarelix acetate
Molecular FormulaC74H99ClN14O16
Molecular Weight1476.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O
InChIInChI=1S/C72H95ClN14O14.C2H4O2/c1-41(2)32-54(64(93)80-53(17-10-11-30-77-42(3)4)72(101)87-31-13-18-60(87)69(98)78-43(5)63(75)92)81-68(97)58(38-62(74)91)84-70(99)61(37-46-22-27-52(90)28-23-46)86(7)71(100)59(40-88)85-67(96)57(36-48-14-12-29-76-39-48)83-66(95)56(34-45-20-25-51(73)26-21-45)82-65(94)55(79-44(6)89)35-47-19-24-49-15-8-9-16-50(49)33-47;1-2(3)4/h8-9,12,14-16,19-29,33,39,41-43,53-61,77,88,90H,10-11,13,17-18,30-32,34-38,40H2,1-7H3,(H2,74,91)(H2,75,92)(H,78,98)(H,79,89)(H,80,93)(H,81,97)(H,82,94)(H,83,95)(H,84,99)(H,85,96);1H3,(H,3,4)/t43-,53+,54+,55-,56-,57-,58-,59+,60+,61+;/m1./s1
InChIKeyZRHCGBCCWJPSQF-JOOIWXSYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Abarelix Acetate: Comparative Evidence for GnRH Antagonist Procurement and Scientific Selection


Abarelix acetate (Plenaxis) is a synthetic decapeptide gonadotropin-releasing hormone (GnRH) receptor antagonist that competitively inhibits endogenous GnRH binding at the pituitary receptor, resulting in immediate suppression of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequent testicular steroidogenesis [1]. Unlike GnRH agonists, abarelix produces rapid testosterone suppression without an initial hormonal surge, a class-defining feature of GnRH antagonists that eliminates the clinical flare phenomenon [2]. Following intramuscular administration of a 100 mg dose, abarelix is absorbed slowly with a mean peak plasma concentration of 43.4 ng/mL observed approximately 3 days post-injection and exhibits an extended terminal half-life of 13.2 ± 3.2 days [3].

Abarelix Acetate: Why Class-Level Interchangeability with Degarelix and Other GnRH Antagonists Is Not Supported


Although abarelix, degarelix, cetrorelix, and ganirelix share a common pharmacologic class as GnRH peptide antagonists, their divergent molecular structures confer quantifiable differences in histamine-releasing potential, duration of action, metabolism, and formulation-specific delivery characteristics that preclude generic substitution [1]. Direct ex vivo comparative studies demonstrate that abarelix induces significantly greater histamine release than degarelix but less than cetrorelix, a finding with direct clinical safety implications regarding anaphylactoid reaction risk [2]. Furthermore, while both abarelix and degarelix achieve rapid testosterone suppression without agonist-induced flare, their pharmacokinetic profiles differ substantially: abarelix exhibits a half-life of approximately 13 days with intramuscular depot delivery, whereas degarelix demonstrates superior water solubility and extended in vivo suppression duration in preclinical models [3]. These molecular and pharmacological distinctions establish that selection among GnRH antagonists requires compound-specific evidence rather than class-based therapeutic equivalence.

Abarelix Acetate Differential Evidence: Quantitative Comparator Data for Procurement Decision-Making


Abarelix vs. Degarelix, Cetrorelix, and Ganirelix: Quantitative Histamine Release Ranking in Human Skin Ex Vivo Model

In a direct side-by-side ex vivo comparison using fresh human skin samples obtained during cosmetic plastic surgery, abarelix demonstrated an intermediate histamine-releasing capacity among four approved GnRH peptide antagonists. At 30 µg/mL concentration, abarelix increased histamine release by 143 ± 29% relative to basal release (P < 0.05). At 300 µg/mL concentration, abarelix increased histamine release by 362 ± 58% relative to basal release (P < 0.05). By comparison, degarelix exhibited no significant effect on basal histamine release across the entire 3 to 300 µg/mL concentration range, while cetrorelix produced increases of 228 ± 111% and 279 ± 46% at 30 and 300 µg/mL, respectively. Ganirelix caused a nonsignificant increase of 81 ± 27% at 100 µg/mL. The overall histamine-releasing capacity ranking from lowest to highest was: degarelix < ganirelix < abarelix < cetrorelix [1].

GnRH antagonist histamine release anaphylactoid reaction safety pharmacology ex vivo human skin

Abarelix vs. Degarelix and Ganirelix: Duration of Testosterone Suppression in Intact Male Rats

In comparative preclinical experiments using intact male rats, a single 2 mg/kg subcutaneous injection of degarelix suppressed testosterone levels for up to 42 days. In contrast, abarelix and ganirelix at equivalent dosing suppressed testosterone levels for less than 7 days. This approximately six-fold difference in duration of action represents a substantial pharmacologic differentiation among GnRH peptide antagonists, with degarelix demonstrating significantly prolonged in vivo activity compared to earlier-generation compounds including abarelix [1].

GnRH antagonist testosterone suppression duration of action preclinical pharmacology in vivo efficacy

Abarelix vs. Degarelix: Comparative Histamine Response in Rat Peritoneal Mast Cells

In rat peritoneal mast cell assays, a standard preclinical model for evaluating histamine-releasing potential, degarelix exhibits low histamine response compared with multiple GnRH antagonists including Nal-Glu, cetrorelix, ganirelix, and abarelix [1]. While this finding represents a class-level inference rather than direct abarelix-specific quantification, it aligns consistently with the ex vivo human skin model data demonstrating that abarelix occupies an intermediate position in histamine-releasing capacity between the lowest-risk degarelix and the highest-risk cetrorelix.

GnRH antagonist mast cell degranulation histamine release safety pharmacology preclinical toxicology

Abarelix Pharmacokinetics: Terminal Half-Life and Depot Formulation Bioavailability

Abarelix exhibits a terminal half-life of 13.2 ± 3.2 days following intramuscular depot administration, with high plasma protein binding of 96–99% [1]. A novel abarelix depot formulation demonstrated a mean relative bioavailability of 0.52 (52%) compared to the injectable solution reference formulation [2]. The mean tmax and terminal half-life for abarelix after administration of injectable solution versus depot injection were 1 hour versus 3 days, and 0.22 days (5.3 hours) versus 13.2 days, respectively [2]. This extended half-life supports once-monthly dosing in the approved regimen of 100 mg intramuscular injections on days 1, 15, 29, and every 4 weeks thereafter.

GnRH antagonist pharmacokinetics half-life depot formulation bioavailability

Abarelix vs. GnRH Agonists: Absence of Cytochrome P450 Involvement in Metabolism

In vitro hepatocyte studies using rat, monkey, and human cells, as well as in vivo studies in rats and monkeys, demonstrate that the major metabolites of abarelix are formed exclusively via hydrolysis of peptide bonds. No significant oxidative or conjugated metabolites were identified either in vitro or in vivo. Critically, there is no evidence of cytochrome P450 enzyme involvement in the metabolism of abarelix [1]. This metabolic pathway, characteristic of peptide-based therapeutics, distinguishes abarelix from many small-molecule therapeutics that undergo hepatic CYP450-mediated oxidation and conjugation.

GnRH antagonist drug metabolism CYP450 peptide hydrolysis drug-drug interactions

Abarelix Acetate: Evidence-Based Application Scenarios for Research and Procurement


Preclinical Safety Pharmacology: Benchmarking Histamine Release in GnRH Antagonist Screening

For safety pharmacology screening programs evaluating novel GnRH antagonists or modified peptide formulations, abarelix acetate serves as a well-characterized intermediate reference standard for histamine-releasing capacity. Based on direct ex vivo human skin comparative data, abarelix produces 143 ± 29% histamine release increase at 30 µg/mL and 362 ± 58% at 300 µg/mL, positioning it between degarelix (no significant effect) and cetrorelix (228 ± 111% at 30 µg/mL; 279 ± 46% at 300 µg/mL) in the safety continuum [1]. This quantifiable intermediate profile makes abarelix particularly valuable for establishing assay dynamic range and sensitivity thresholds in histamine release assays, enabling robust comparator-based safety ranking of novel candidates.

Prostate Cancer ADT Research: Rapid Castration Induction Without Antiandrogen Coadministration

In experimental protocols requiring rapid testosterone suppression without GnRH agonist-induced flare, abarelix provides a validated tool with established pharmacodynamic benchmarks. Continuous subcutaneous infusion of 50 µg/kg/day in prostate cancer patients achieved mean testosterone inhibition of 94.2% by study day 15, with mean LH inhibition of 82.8% and FSH inhibition of 79.7% [1]. Unlike GnRH agonists requiring coadministration of antiandrogens to mitigate initial testosterone surge, abarelix as a pure antagonist produces immediate suppression without flare, simplifying experimental protocols and eliminating confounding variables associated with combination therapy . This property is particularly relevant for androgen deprivation therapy (ADT) research in hormone-sensitive prostate cancer models.

Formulation Development: Depot Delivery System Benchmarking Using Abarelix PK Parameters

For researchers developing sustained-release depot formulations of peptide therapeutics, abarelix pharmacokinetic data provide a quantitative benchmark for comparative formulation assessment. The abarelix depot formulation demonstrates a relative bioavailability of 0.52 versus injectable solution, with tmax extension from 1 hour (solution) to 3 days (depot) and terminal half-life extension from 5.3 hours to 13.2 days [1]. These parameters establish a reference framework for evaluating novel depot technologies targeting 2–4 week dosing intervals in the GnRH antagonist class. The extensive characterization of abarelix depot pharmacokinetics in both healthy volunteers and prostate cancer patients provides a robust comparator dataset for formulation bioequivalence and performance studies .

Drug Interaction Studies: CYP450-Independent Metabolic Pathway Reference Compound

In drug-drug interaction (DDI) studies and hepatic metabolism investigations, abarelix serves as a reference peptide therapeutic with well-documented CYP450-independent metabolism. The exclusive metabolism via peptide bond hydrolysis, with no detectable oxidative or conjugated metabolites and no evidence of CYP450 involvement [1], establishes abarelix as a negative control comparator for studies evaluating CYP450-mediated drug interactions. This property is particularly valuable for distinguishing direct pharmacological effects from metabolism-based interactions in combination therapy studies, and for validating in vitro hepatocyte models designed to assess peptide versus small-molecule metabolic pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abarelix Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.